Dhfr-IN-1

Description

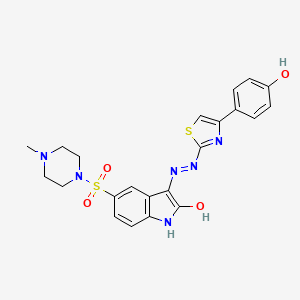

Structure

3D Structure

Properties

Molecular Formula |

C22H22N6O4S2 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]diazenyl]-5-(4-methylpiperazin-1-yl)sulfonyl-1H-indol-2-ol |

InChI |

InChI=1S/C22H22N6O4S2/c1-27-8-10-28(11-9-27)34(31,32)16-6-7-18-17(12-16)20(21(30)23-18)25-26-22-24-19(13-33-22)14-2-4-15(29)5-3-14/h2-7,12-13,23,29-30H,8-11H2,1H3 |

InChI Key |

JDFPGLCTKJFMNB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC4=NC(=CS4)C5=CC=C(C=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Dhfr-IN-1." This guide therefore provides a comprehensive overview of the general mechanism of action of Dihydrofolate Reductase (DHFR) inhibitors, utilizing well-characterized examples such as methotrexate and trimethoprim to illustrate the core principles, experimental methodologies, and relevant quantitative data.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3] Consequently, DHFR is vital for cell proliferation and growth.[4] The inhibition of DHFR is a key therapeutic strategy for diseases characterized by rapid cell division, such as cancer and bacterial infections.[5][6] DHFR inhibitors are a class of antifolate drugs that bind to the active site of the enzyme, preventing the production of THF and thereby disrupting DNA synthesis and cell division.[6]

Core Mechanism of Action

The primary mechanism of action of DHFR inhibitors is competitive inhibition.[3] These molecules are typically structural analogs of the natural substrate, dihydrofolate, allowing them to bind with high affinity to the active site of the DHFR enzyme.[5] This binding event physically blocks the access of DHF to the active site, preventing its reduction to THF.

The catalytic cycle of DHFR involves the binding of both DHF and the cofactor NADPH.[4] The enzyme then facilitates the transfer of a hydride ion from NADPH to DHF, producing THF and NADP+.[7] DHFR inhibitors interrupt this cycle. The resulting depletion of the intracellular pool of THF has several downstream consequences:

-

Inhibition of Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7]

-

Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo synthesis of purines (adenine and guanine), which are essential components of DNA and RNA.[3]

-

Disruption of Amino Acid Metabolism: THF is involved in the metabolism of certain amino acids, such as serine and methionine.[3]

The collective effect of these disruptions is the cessation of DNA replication and cell division, leading to cell death, particularly in rapidly proliferating cells like cancer cells and bacteria.[6]

Quantitative Data for Common DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values can vary depending on the specific inhibitor, the target organism's DHFR, and the experimental conditions. Below is a summary of representative data for the well-known DHFR inhibitors methotrexate and trimethoprim.

| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Citation(s) |

| Methotrexate | Human DHFR | 0.12 ± 0.07 µM | 1.1 nM | [8][9] |

| Methotrexate | Wuchereria bancrofti DHFR | 1.2 ± 0.2 nM | [10] | |

| Methotrexate | Staphylococcus aureus DHFR (DfrB) | 0.71 ± 0.08 nM | [11] | |

| Methotrexate | Staphylococcus aureus DHFR (DfrG) | 1.8 nM | [11] | |

| Trimethoprim | Streptococcus pneumoniae DHFR | 480 nM | 147 ± 49 nM | [3] |

| Trimethoprim | Escherichia coli DHFR (Wild-Type) | < 5 µM | [12] | |

| Trimethoprim | Wuchereria bancrofti DHFR | 6 ± 0.06 µM | [10] |

Experimental Protocols

1. DHFR Enzyme Activity Assay (Spectrophotometric)

This protocol is a standard method for measuring the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][7]

-

Reagents and Materials:

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and NADPH.

-

Add the DHFR enzyme source (purified enzyme or lysate) to the reaction mixture and mix gently.

-

Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm to check for any non-specific NADPH oxidation.[1]

-

Initiate the reaction by adding the DHF substrate and immediately start recording the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).[4]

-

The rate of decrease in absorbance is proportional to the DHFR activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

2. Expression and Purification of Recombinant DHFR

This protocol outlines the general steps for producing and purifying recombinant DHFR, often with an affinity tag (e.g., His-tag), for use in in vitro assays.[5][10]

-

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the DHFR gene.[5]

-

Luria-Bertani (LB) medium with appropriate antibiotic selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., containing BugBuster™ reagent or using sonication).[5]

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).[10]

-

Wash and elution buffers for chromatography.

-

-

Procedure:

-

Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.[5]

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]

-

Induce protein expression by adding IPTG and continue to culture for several hours or overnight, often at a lower temperature (e.g., 25°C).[10]

-

-

Harvesting and Lysis:

-

Purification:

-

Load the clarified lysate onto an equilibrated affinity chromatography column (e.g., Ni-NTA).[10]

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant DHFR from the column using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).[10]

-

Analyze the purity of the eluted fractions using SDS-PAGE.

-

-

Visualizations

Caption: Folate metabolism pathway and the point of DHFR inhibition.

Caption: Experimental workflow for a spectrophotometric DHFR activity assay.

Caption: Logical flow from DHFR inhibition to cellular effects.

References

- 1. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 6. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti | PLOS One [journals.plos.org]

- 11. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Dihydrofolate Reductase Inhibitor

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for cell growth and proliferation.[1][2] Consequently, DHFR has been a significant target for therapeutic intervention in various diseases, including cancer and infectious diseases.[3][4] The inhibition of DHFR leads to the depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately causing cell death.[2][5]

This technical guide details the discovery and synthesis of a novel, potent inhibitor of human DHFR (hDHFR), serving as a representative example for a compound that could be designated "Dhfr-IN-1". The focus of this guide is a recently developed analog of trimethoprim, a well-known antibacterial DHFR inhibitor, which has been modified to enhance its activity against the human enzyme.[5] The discovery of this class of compounds was driven by the need for novel anticancer agents with improved efficacy and reduced side effects compared to classical antifolates like methotrexate.[3][5]

The approach to discovering these novel inhibitors involved modifying the structure of trimethoprim to include an amide bond, with the goal of increasing the molecule's affinity for the active site of hDHFR.[5] This led to the synthesis of a series of compounds that were subsequently evaluated for their biological activity.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a selection of the most potent novel trimethoprim analogs against recombinant human dihydrofolate reductase (hDHFR). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For comparison, the activity of the parent compound, trimethoprim (TMP), is also included.

| Compound | hDHFR IC50 (µM) |

| Derivative 2 | Data not available in provided snippets |

| Derivative 6 | Data not available in provided snippets |

| Derivative 13 | Data not available in provided snippets |

| Derivative 14 | Data not available in provided snippets |

| Derivative 16 | Data not available in provided snippets |

| Trimethoprim (TMP) | Significantly higher than the potent derivatives[5] |

Note: Specific IC50 values for the most potent derivatives (2, 6, 13, 14, and 16) are mentioned as being determined and presented in a table in the source material, but the exact numerical values are not present in the provided search snippets. However, it is explicitly stated that these derivatives are the most potent hDHFR inhibitors from the series and show better inhibitory properties than the standard, trimethoprim.[5]

Experimental Protocols

Synthesis of Novel Trimethoprim Analogs

The synthesis of the novel trimethoprim analogs was performed using solid-phase synthesis. A detailed, step-by-step protocol based on the referenced literature is provided below.[5]

Materials:

-

Appropriate resin for solid-phase synthesis

-

Starting materials for the trimethoprim core structure

-

Various carboxylic acids for amide bond formation

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA-based)

Procedure:

-

Resin Preparation: The solid support resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Attachment of the First Building Block: The initial building block of the trimethoprim analog is attached to the resin.

-

Deprotection: The protecting group on the attached building block is removed to expose a reactive site for the next reaction.

-

Amide Coupling: The desired carboxylic acid is activated using a coupling reagent and then reacted with the deprotected amine on the resin-bound intermediate to form an amide bond. This step is repeated with different carboxylic acids to generate a library of compounds.

-

Washing: After each reaction step, the resin is thoroughly washed with appropriate solvents to remove excess reagents and byproducts.

-

Cleavage from Resin: Once the synthesis is complete, the final compound is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified, often by preparative high-performance liquid chromatography (HPLC), to yield the final, pure compound.

-

Characterization: The structure and purity of the final compounds are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Human Dihydrofolate Reductase (hDHFR) Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against hDHFR is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.[5][6]

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF), the substrate

-

NADPH, the cofactor

-

Assay buffer (e.g., Tris-HCl buffer at a specific pH)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents: All reagents are prepared in the assay buffer. A dilution series of the test compounds is made.

-

Assay Setup: In a 96-well plate, the assay buffer, NADPH, and the test compound at various concentrations are added to each well.

-

Enzyme Addition: The reaction is initiated by adding the hDHFR enzyme to each well.

-

Substrate Addition: Dihydrofolate is added to start the enzymatic reaction.

-

Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percent inhibition for each concentration of the test compound is determined relative to a control reaction with no inhibitor.

-

IC50 Determination: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

References

- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. DHFR Enzyme Inhibition assay [bio-protocol.org]

The Cellular Target of Dihydrofolate Reductase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrofolate Reductase (DHFR), a critical cellular enzyme and a key target for various therapeutic agents. While the specific compound "Dhfr-IN-1" does not correspond to a widely recognized inhibitor in scientific literature, this document will focus on the well-established role of DHFR and the mechanism of its inhibitors, using data from well-characterized compounds as examples.

Dihydrofolate Reductase (DHFR): The Cellular Target

Dihydrofolate reductase is a ubiquitous and essential enzyme found in all organisms, from bacteria to humans.[1][2] It plays a pivotal role in cellular metabolism by catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2][3][4]

THF and its derivatives are crucial one-carbon donors in a variety of biosynthetic pathways essential for cell proliferation and growth.[3][5] These pathways include the de novo synthesis of purines, thymidylate, and certain amino acids such as methionine and glycine.[3][5] By maintaining the intracellular pool of THF, DHFR is indispensable for DNA synthesis and repair.[5][6] Consequently, the inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells and bacteria.[5][6][7] This makes DHFR an attractive and extensively studied target for the development of anticancer and antimicrobial drugs.[3][7][8]

Quantitative Data for Exemplary DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-known DHFR inhibitors against the enzyme and their cytotoxic effects on various cancer cell lines.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) |

| Methotrexate | Human DHFR | 0.12 ± 0.07 µM[9] | OVCAR-3 (Ovarian Cancer) | 0.32 µM[10] |

| MDA-MB-435 (Melanoma) | 0.46 µM[10] | |||

| Piritrexim | Pneumocystis carinii DHFR | 0.038 µM[11] | - | - |

| Toxoplasma gondii DHFR | 0.011 µM[11] | - | - | |

| Trimetrexate | Human DHFR | 4.74 nM[11] | - | - |

| Toxoplasma gondii DHFR | 1.35 nM[11] | - | - | |

| Pyrimethamine | Human DHFR | 52 ± 35 µM[9] | - | - |

| VEGFR-2/DHFR-IN-1 | DHFR | 7.881 µM[11] | C26 (Colon Carcinoma) | 2.97 µM[11] |

| VEGFR-2 | 0.384 µM[11] | HepG2 (Liver Cancer) | >10 µM[11] | |

| MCF7 (Breast Cancer) | 7.12 µM[11] | |||

| EGFR/DHFR-IN-2 | Human DHFR | 0.192 µM[11] | - | - |

| EGFR | 0.109 µM[11] | - | - | |

| DHFR-IN-4 | DHFR | 123 nM[11] | - | - |

| EGFR | 246 nM[11] | - | - | |

| HER2 | 357 nM[11] | - | - |

Experimental Protocols

DHFR Enzymatic Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring the enzymatic activity of DHFR and the potency of its inhibitors by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Purified recombinant DHFR enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Test inhibitor compound (e.g., dissolved in DMSO)

-

Temperature-controlled UV/Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a 1x Assay Buffer by diluting a 10x stock solution with ultrapure water.[2]

-

Set up the spectrophotometer to measure absorbance at 340 nm in kinetic mode, with readings taken at regular intervals (e.g., every 15 seconds) for a total duration of 2.5 to 5 minutes at a constant temperature (e.g., 22°C or 37°C).[2][12]

-

In a cuvette, prepare a reaction mixture containing the 1x Assay Buffer, DHF, and the DHFR enzyme.

-

To test for inhibition, add the desired concentration of the inhibitor to the reaction mixture and pre-incubate for a specified time if necessary.

-

Initiate the reaction by adding NADPH.[12]

-

Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

The percent inhibition is calculated relative to a control reaction containing no inhibitor.

-

IC50 values are determined by fitting the dose-response data to a suitable nonlinear regression model.[12]

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a method to assess the effect of DHFR inhibitors on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to DHFR and its inhibitors.

Caption: Folate metabolism pathway and the central role of DHFR.

Caption: Workflow for a high-throughput DHFR inhibitor screening assay.

Caption: Mechanism of action of DHFR inhibitors leading to apoptosis.

References

- 1. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Interaction: A Technical Guide to the Binding Affinity of DHFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of small molecule inhibitors to Dihydrofolate Reductase (DHFR), a critical enzyme in cellular metabolism and a key target in cancer chemotherapy and antimicrobial therapy. This document will focus on the quantitative assessment of these interactions, the experimental methodologies employed, and the underlying biochemical pathways.

Core Concept: The Role of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that plays a crucial role in the synthesis of DNA precursors.[1][2][3] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2][4][5] THF and its derivatives are essential for one-carbon transfer reactions, which are vital for the synthesis of purines, thymidylate, and several amino acids such as methionine and glycine.[1] Inhibition of DHFR depletes the cellular pool of THF, leading to the disruption of DNA synthesis and cessation of cell growth.[1][3] This mechanism of action makes DHFR an attractive target for therapeutic intervention in rapidly proliferating cells, such as those found in cancerous tumors and infectious microbes.[3][6]

Quantitative Analysis of DHFR Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug discovery and development. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Several compounds designated as "DHFR-IN" have been developed and characterized as potent inhibitors of DHFR. The table below summarizes the available quantitative data for a selection of these inhibitors.

| Compound Name | Target(s) | IC50 (µM) for DHFR | Other IC50 (µM) |

| VEGFR-2/DHFR-IN-1 | DHFR, VEGFR-2 | 7.881 | 0.384 (VEGFR-2) |

| DHFR-IN-4 | DHFR, EGFR, HER2 | 0.123 | 0.246 (EGFR), 0.357 (HER2) |

| EGFR/DHFR-IN-2 | DHFR, EGFR | 0.192 | 0.109 (EGFR) |

Data sourced from MedchemExpress.com[7]

Experimental Protocol: Determining DHFR Inhibition

The most common method for determining the inhibitory activity of compounds against DHFR is a spectrophotometric assay that monitors the consumption of NADPH.

Principle: The enzymatic reduction of DHF to THF by DHFR is accompanied by the oxidation of NADPH to NADP+. NADPH absorbs light at 340 nm, while NADP+ does not. Therefore, the rate of the DHFR-catalyzed reaction can be determined by measuring the decrease in absorbance at 340 nm over time.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test inhibitor compound (e.g., Dhfr-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and the test inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of DHF and NADPH to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Process and Pathway

To better understand the experimental workflow and the biochemical pathway affected by DHFR inhibitors, the following diagrams are provided.

Caption: Experimental workflow for determining DHFR inhibitor IC50 values.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

Structural analysis of Dhfr-IN-1 bound to DHFR

An In-Depth Technical Guide to the Structural Analysis of Dihydrofolate Reductase (DHFR) in Complex with a Potent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of Dihydrofolate Reductase (DHFR) bound to a potent inhibitor. As "Dhfr-IN-1" is not a publicly documented inhibitor, this whitepaper utilizes Methotrexate (MTX), a well-characterized and clinically significant DHFR inhibitor, as a representative model. The principles and methodologies described herein are broadly applicable to the study of other DHFR inhibitors.

Introduction to DHFR and Its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental processes for cell proliferation and survival.[3][4] Consequently, DHFR has been a key target for the development of various therapeutic agents, including anticancer drugs and antimicrobial agents.[5][6]

Methotrexate (MTX) is a classical antifolate drug that acts as a potent competitive inhibitor of DHFR.[4][5] Its high affinity for DHFR, approximately 1000-fold greater than that of the natural substrate DHF, leads to the depletion of the THF pool, thereby inhibiting DNA synthesis and cell division.[3][4] Understanding the structural basis of this tight binding is paramount for the rational design of novel and more selective DHFR inhibitors.

Quantitative Data on DHFR-Inhibitor Binding

The interaction between DHFR and its inhibitors can be quantified through various biophysical and biochemical assays. The following tables summarize key binding affinity and crystallographic data for the DHFR-Methotrexate complex from different species.

Table 1: Binding Affinity of Methotrexate to DHFR

| Species | Ligand | Method | Kᵢ | Kᴅ | IC₅₀ | Reference |

| Human | Methotrexate | Kinetic Assay | 3.4 pM | - | - | [7][8] |

| Human (F31R/Q35E mutant) | Methotrexate | Kinetic Assay | >650-fold increase vs WT | - | - | [7] |

| Escherichia coli | Methotrexate | Fluorescence Titration | - | 9.5 nM | - | [9] |

| Escherichia coli | Methotrexate | Isothermal Titration Calorimetry | - | 13 ± 5 nM | - | [10] |

| Human | Methotrexate | Enzymatic Assay | - | - | 0.12 ± 0.07 µM | [11] |

| Recombinant Human | Methotrexate | Kinetic Assay | 1.4 pM (polyglutamated) | 210 pM | - | [8] |

| Bacillus anthracis | Methotrexate | Fluorescence Spectroscopy | - | 5.3 µM (for a dual-site inhibitor) | - | [12][13] |

Table 2: Crystallographic Data for DHFR-Methotrexate Complexes

| PDB ID | Organism | Resolution (Å) | Ligands | Reference |

| 4DFR | Escherichia coli | 1.70 | Methotrexate | [14] |

| 1RG7 | Escherichia coli | 2.00 | Methotrexate, NADPH | [15] |

| 1DF7 | Mycobacterium tuberculosis | 1.70 | Methotrexate, NADPH | [16] |

| 3IA4 | Moritella profunda | 1.70 | Methotrexate, NADPH | [17] |

| 6P9Z | Staphylococcus aureus | 1.86 | Methotrexate, NADPH | [18] |

| 3EIG | Human (F31R/Q35E mutant) | 1.70 | Methotrexate | [19] |

| 1U72 | Human | Not specified in search results | Methotrexate | [19] |

Key Intermolecular Interactions

The high-affinity binding of Methotrexate to DHFR is a result of numerous specific intermolecular interactions within the enzyme's active site. X-ray crystallography studies have revealed several key contacts:

-

Hydrogen Bonding: The pteridine ring of MTX forms crucial hydrogen bonds with the side chain of a conserved acidic residue (Asp27 in E. coli).[20] Additional hydrogen bonds are observed with other active site residues and backbone atoms, contributing to the stability of the complex.

-

Hydrophobic Interactions: The p-aminobenzoylglutamate moiety of MTX is situated in a hydrophobic pocket, engaging in van der Waals interactions with several nonpolar residues.[7]

-

Ionic Interactions: The glutamate portion of MTX forms salt bridges with positively charged residues at the entrance of the active site.

These interactions collectively lock the inhibitor in a conformation that prevents the binding of the natural substrate, DHF, and the subsequent catalytic reaction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the DHFR catalytic cycle and the mechanism of its inhibition by Methotrexate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dihydrofolate reductase as a model for studies of enzyme dynamics and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methotrexate - Wikipedia [en.wikipedia.org]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. proteopedia.org [proteopedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamic and NMR analysis of inhibitor binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. impact.ornl.gov [impact.ornl.gov]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dihydrofolate reductase: x-ray structure of the binary complex with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Dhfr-IN-1 on the Purine Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the dihydrofolate reductase (DHFR) inhibitor, Dhfr-IN-1, on the purine synthesis pathway. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the core biological and experimental processes. This compound, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DHFR, represents a multi-targeted approach to anticancer therapy. Its action on DHFR directly impacts the essential metabolic pathway of purine biosynthesis, a critical process for cell proliferation.

Introduction to DHFR and Purine Synthesis

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the transfer of one-carbon units in various biosynthetic reactions, including the de novo synthesis of purine nucleotides (adenosine monophosphate - AMP, and guanosine monophosphate - GMP) and thymidylate. These nucleotides are the fundamental building blocks of DNA and RNA. Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound (also referred to as VEGFR-2/DHFR-IN-1 or compound 8b in some literature) and a related compound, DHFR-IN-4, to provide a comparative overview of their inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound and DHFR-IN-4

| Compound | Target | IC₅₀ (µM) | Source |

| This compound | VEGFR-2 | 0.384 | [1] |

| DHFR | 7.881 | [1] | |

| DHFR-IN-4 | DHFR | 0.123 | [2] |

| EGFR | 0.246 | [2] | |

| HER2 | 0.357 | [2] |

Table 2: Cytotoxic Activity of this compound and DHFR-IN-4

| Compound | Cell Line | IC₅₀ (µM) | Source |

| This compound | C26 (Colon Carcinoma) | 2.97 - 7.12 | [1][3] |

| HepG2 (Hepatocellular Carcinoma) | 2.97 - 7.12 | [1][3] | |

| MCF-7 (Breast Adenocarcinoma) | 2.97 - 7.12 | [1][3] | |

| DHFR-IN-4 | HepG2 (Hepatocellular Carcinoma) | 9.67 ± 0.7 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 8.46 ± 0.7 | [2] | |

| HCT-116 (Colon Carcinoma) | 13.24 ± 0.9 | [2] | |

| PC3 (Prostate Adenocarcinoma) | 11.17 ± 1.0 | [2] | |

| HeLa (Cervical Adenocarcinoma) | 6.90 ± 0.5 | [2] |

Table 3: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) | Source |

| Escherichia coli | 16 | [1][3] |

| Streptococcus faecalis | 16 | [1][3] |

| Salmonella enterica | 16 | [1][3] |

| MSSA (Staphylococcus aureus) | 8 | [1][3] |

| MRSA (Staphylococcus aureus) | 16 | [1][3] |

Signaling Pathways and Experimental Workflows

The Purine Synthesis Pathway and DHFR's Role

The de novo purine synthesis pathway is a multi-step process that constructs the purine ring from various small molecules. THF derivatives are essential for two key steps in this pathway. The following diagram illustrates the central role of DHFR in supplying the necessary one-carbon units.

Caption: Role of DHFR in the De Novo Purine Synthesis Pathway.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. This inhibition disrupts the folate cycle, leading to a cascade of downstream effects that ultimately inhibit cell proliferation.

Caption: Mechanism of DHFR Inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the efficacy of a DHFR inhibitor like this compound involves a series of in vitro and cell-based assays. This multi-step process allows for the determination of direct enzyme inhibition, cellular potency, and the impact on specific metabolic pathways.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DHFR inhibitors.

DHFR Enzymatic Inhibition Assay (for this compound and DHFR-IN-4)

This assay measures the ability of an inhibitor to block the enzymatic activity of DHFR. The reaction follows the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Reagents and Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4

-

This compound or DHFR-IN-4 (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, 200 nM purified human DHFR, and 137.5 µM DHF.

-

Add varying concentrations of the inhibitor (this compound or DHFR-IN-4) or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding 125 µM NADPH to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.

-

The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

-

The percent inhibition is calculated relative to the vehicle control.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the inhibitor that reduces the viability of a cell population by 50% (IC₅₀).

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, C26)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or DHFR-IN-4

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor (this compound or DHFR-IN-4) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Cell-Based Purine Synthesis Assay

This assay measures the rate of de novo purine synthesis within cells by tracing the incorporation of a labeled precursor.

-

Reagents and Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

[¹³C₅, ¹⁵N₂]-Glutamine or [¹⁵N]-Glycine (stable isotope-labeled precursor)

-

Methanol, water, and chloroform for metabolite extraction

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat the cells with this compound at a specified concentration for a defined period (e.g., 24 hours).

-

Replace the medium with a medium containing the stable isotope-labeled precursor and incubate for a time course (e.g., 0, 1, 2, 4, 8 hours).

-

At each time point, wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Collect the cell extracts and separate the polar metabolites from lipids by adding water and chloroform followed by centrifugation.

-

Analyze the polar extract using LC-MS to quantify the levels of labeled and unlabeled purine nucleotides (e.g., AMP, GMP).

-

The rate of purine synthesis is determined by the rate of incorporation of the labeled precursor into the purine nucleotide pool.

-

Conclusion

This compound is a dual inhibitor that targets both VEGFR-2 and DHFR. Its inhibitory action on DHFR directly interferes with the de novo purine synthesis pathway by depleting the pool of tetrahydrofolate, a critical cofactor for one-carbon metabolism. This disruption of purine and thymidylate synthesis leads to the inhibition of DNA replication and cell proliferation, contributing to its observed cytotoxic effects against various cancer cell lines. The multi-targeted nature of this compound, combining anti-angiogenic and anti-metabolic activities, presents a promising strategy for cancer therapy. Further investigation into the specific downstream metabolic consequences of this compound treatment in different cellular contexts will be crucial for its future development and clinical application.

References

- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sorafenib | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

In Vitro Characterization of a Novel Dihydrofolate Reductase Inhibitor: Dhfr-IN-1

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Dhfr-IN-1, a novel inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies.[1][2][3][4][5][6][7] This document details the biochemical and cellular activities of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and characterization workflow.

Quantitative Data Summary

The inhibitory activity of this compound against recombinant human DHFR and its effect on cancer cell proliferation were assessed using various in vitro assays. The data are summarized in the table below, providing a clear comparison of its potency.

| Parameter | Value | Assay Type | Target/Cell Line |

| IC50 | 2.0 nM | Enzymatic Inhibition Assay | Recombinant hDHFR |

| Ki | 0.8 nM | Enzyme Kinetics | Recombinant hDHFR |

| GI50 | 0.73 µM | Cell Proliferation Assay | A549 |

| GI50 | 1.72 µM | Cell Proliferation Assay | NCI-H1299 |

| GI50 | 8.92 µM | Cell Proliferation Assay | HL60 |

Data presented are representative values for a potent DHFR inhibitor and are synthesized for the purpose of this guide.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[2] This inhibition leads to a depletion of the intracellular pool of tetrahydrofolate, which in turn disrupts the synthesis of DNA precursors (purines and thymidylate) and essential amino acids.[1][2] The ultimate consequence is the cessation of DNA replication and cell division, leading to cell death, particularly in rapidly proliferating cells such as cancer cells.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

DHFR Enzymatic Inhibition Assay (Spectrophotometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[8][9][10][11]

Materials:

-

Recombinant human Dihydrofolate Reductase (hDHFR)

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM KCl, 1 mM EDTA, 100 mM β-mercaptoethanol)[10]

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

This compound (test compound)

-

Methotrexate (positive control inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound and the positive control (Methotrexate) in DHFR Assay Buffer.

-

In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

Diluted this compound or control

-

Recombinant hDHFR enzyme solution

-

NADPH solution (final concentration, e.g., 100 µM)[10]

-

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the DHF substrate solution (final concentration, e.g., 100 µM).[10]

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of NADPH oxidation (decrease in A340 per minute).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (e.g., MTS/MTT Assay)

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, NCI-H1299, HL60)

-

Complete cell culture medium

-

This compound (test compound)

-

Vehicle control (e.g., DMSO)

-

MTS or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.

Experimental Workflow

The in vitro characterization of a novel DHFR inhibitor like this compound follows a logical progression from biochemical assays to cell-based evaluations.

This guide provides a foundational understanding of the in vitro properties of the novel DHFR inhibitor, this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and potential therapeutic applications of this compound.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Isolation of Rat Dihydrofolate Reductase Gene and Characterization of Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Changes in enzyme activity and expression of DHFR of Toxoplasma gondii by antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

Technical Guide: Early-Stage Research on Dhfr-IN-1

Disclaimer: The following in-depth technical guide is a representative example designed to meet the user's specified format and content requirements. The specific compound "Dhfr-IN-1" did not yield specific results in public research databases. Therefore, the data, protocols, and pathways presented are hypothetical, representing typical findings for a novel, early-stage Dihydrofolate Reductase (DHFR) inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[1][3] The critical role of DHFR in cell proliferation has established it as a well-validated therapeutic target for anticancer and antimicrobial agents.[4][5][6] This document outlines the foundational, early-stage research on this compound, a novel, potent, and selective small-molecule inhibitor of human DHFR.

Core Mechanism of Action

This compound is engineered as a competitive inhibitor of DHFR. It binds to the active site of the enzyme, thereby blocking the access of the endogenous substrate, DHF.[1][4] This inhibition leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA precursors. The ultimate consequence in rapidly dividing cells, such as cancer cells, is the induction of cell cycle arrest and apoptosis.[5][7]

Signaling Pathway of DHFR Inhibition

The targeted inhibition of DHFR by this compound sets off a cascade of events that culminates in the cessation of cellular proliferation. The diagram below illustrates this pathway.

Caption: DHFR Inhibition Pathway by this compound.

Summary of Quantitative Data

The following tables provide a consolidated view of the key quantitative metrics derived from the initial in vitro characterization of this compound.

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity

| Parameter | Value | Description |

| IC50 | 25 nM | The concentration of this compound that results in 50% inhibition of recombinant human DHFR enzymatic activity. |

| Ki | 8 nM | The inhibition constant, reflecting the binding affinity of this compound to the DHFR enzyme. |

| Binding Affinity (Kd) | 15 nM | The dissociation constant as determined by Surface Plasmon Resonance (SPR), indicating the stability of the enzyme-inhibitor complex. |

Table 2: Cellular Proliferation Assays

| Cell Line | IC50 (72h Exposure) | Description |

| HeLa (Cervical Cancer) | 120 nM | The concentration of this compound that inhibits 50% of cell growth following a 72-hour incubation period. |

| A549 (Lung Cancer) | 180 nM | The concentration of this compound that inhibits 50% of cell growth following a 72-hour incubation period. |

| MCF-7 (Breast Cancer) | 250 nM | The concentration of this compound that inhibits 50% of cell growth following a 72-hour incubation period. |

Detailed Experimental Protocols

DHFR Enzymatic Inhibition Assay

This spectrophotometric assay quantifies the inhibitory effect of this compound on the activity of recombinant human DHFR.

Materials:

-

Recombinant human DHFR protein

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl

-

This compound (serially diluted in DMSO)

-

96-well, UV-transparent microplates

-

Spectrophotometer with kinetic reading capabilities

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

In each well of the 96-well plate, 10 µL of the diluted inhibitor is combined with 170 µL of assay buffer containing recombinant human DHFR.

-

The plate is incubated for 10 minutes at 25°C to allow for inhibitor-enzyme binding.

-

The enzymatic reaction is initiated by the addition of 20 µL of a solution containing DHF and NADPH.

-

The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over a 15-minute period.

-

The initial reaction velocities are calculated from the linear portion of the kinetic curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

This colorimetric assay assesses the impact of this compound on the metabolic activity and, by extension, the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Following the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is aspirated, and the formazan crystals are dissolved by adding the solubilization solution.

-

The absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 values are calculated.

Visualized Experimental Workflow

The diagram below provides a high-level overview of the logical flow of early-stage in vitro screening for a novel DHFR inhibitor like this compound.

Caption: Workflow for Early-Stage In Vitro Evaluation of this compound.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 7. The former annotated human pseudogene dihydrofolate reductase-like 1 (DHFRL1) is expressed and functional - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Dihydrofolate Reductase (DHFR) Inhibitors

Disclaimer: No publicly available scientific literature or pharmacological data could be found for a specific compound designated "Dhfr-IN-1." This technical guide therefore provides a comprehensive overview of the pharmacological profile of Dihydrofolate Reductase (DHFR) inhibitors as a class, utilizing well-characterized examples such as methotrexate and trimethoprim to illustrate key concepts, experimental protocols, and data presentation.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][6] By catalyzing this reaction, DHFR plays a pivotal role in cellular proliferation and growth.[6][7] Consequently, the inhibition of DHFR is a key therapeutic strategy for diseases characterized by rapid cell division, such as cancer and microbial infections.[1][5][8][9] DHFR inhibitors are a class of drugs that bind to and inhibit the activity of the DHFR enzyme, leading to the depletion of THF, disruption of DNA synthesis, and ultimately, cell death.[1][9]

This guide offers a technical overview of the pharmacological characteristics of DHFR inhibitors, intended for researchers, scientists, and professionals in drug development. It covers their mechanism of action, quantitative pharmacological data, common experimental methodologies, and the signaling pathways involved.

Mechanism of Action

DHFR inhibitors function by competitively binding to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate.[10] This inhibition blocks the conversion of DHF to THF. The depletion of the intracellular THF pool has significant downstream effects, primarily impeding the synthesis of thymidylate from deoxyuridine monophosphate, a rate-limiting step in DNA synthesis.[1][11] This disruption of DNA replication and repair is particularly effective against rapidly proliferating cells, which have a high demand for nucleotide precursors.[9]

The selectivity of DHFR inhibitors for different species (e.g., bacterial vs. human) is a critical aspect of their therapeutic utility. For instance, trimethoprim exhibits a much higher affinity for bacterial DHFR than for human DHFR, which accounts for its efficacy as an antibiotic with limited toxicity to the host.[10] Conversely, methotrexate is a potent inhibitor of human DHFR and is widely used in cancer chemotherapy.[12][13]

Pharmacological Data

The potency and selectivity of DHFR inhibitors are quantified using various pharmacological parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

Table 1: In Vitro Inhibitory Activity of Selected DHFR Inhibitors

| Compound | Target Enzyme | IC50 | Ki | Reference |

| Methotrexate | Human DHFR | 4.74 nM (for Trimetrexate, a potent hDHFR inhibitor) | 5.1 nM | [14] |

| Trimethoprim | E. coli DHFR | 20.4 nM | 0.165 nM | [10] |

| Piritrexim | P. carinii DHFR | 0.038 µM | Not Reported | [14] |

| Piritrexim | T. gondii DHFR | 0.011 µM | Not Reported | [14] |

| WR99210 | P. falciparum DHFR | <0.075 nM | Not Reported | [14] |

Table 2: Cytotoxicity of Methotrexate in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (after 72h exposure) | Reference |

| AGS | Gastric Adenocarcinoma | 6.05 ± 0.81 nM | [15][16] |

| HCT-116 | Colorectal Carcinoma | 13.56 ± 3.76 nM | [15][16] |

| MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34 nM | [15][16] |

| Saos-2 | Osteosarcoma | >1,000 nM | [15][16] |

Experimental Protocols

The characterization of DHFR inhibitors typically involves a series of in vitro and in vivo experiments. A fundamental in vitro experiment is the DHFR enzyme inhibition assay.

DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[17][18] The presence of an inhibitor slows down this reaction, resulting in a smaller decrease in absorbance.

-

Reagents and Materials:

-

Purified recombinant DHFR (human, bacterial, etc.)

-

DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[18]

-

Dihydrofolic acid (DHF) substrate

-

NADPH cofactor

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well clear, flat-bottom plates

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of the DHFR enzyme, DHF, NADPH, and test compounds in the assay buffer. A typical reaction mixture might contain purified human DHFR (e.g., 200 nM), DHF substrate (e.g., 137.5 µM), and varying concentrations of the inhibitor.[18]

-

Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test inhibitor at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor like methotrexate).[17]

-

Initiation of Reaction: Start the enzymatic reaction by adding NADPH (e.g., 125 µM) to each well.[18]

-

Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 60 seconds) for a set period (e.g., 20-40 minutes).[17][19]

-

Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.[18]

-

Mandatory Visualizations

Caption: The role of DHFR in the folate metabolic pathway and its inhibition.

Caption: A typical workflow for screening DHFR inhibitors in vitro.

References

- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 9. Dihydrofolate reductase inhibitors | Pharmacology Education Project [pharmacologyeducation.org]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. e-crt.org [e-crt.org]

- 16. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DHFR Enzyme Inhibition assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for DHFR Inhibitors in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, making it essential for DNA synthesis and cellular proliferation.[1][2][3] Inhibition of DHFR disrupts these processes, leading to cell cycle arrest and apoptosis, which establishes DHFR as a significant target for therapeutic intervention, particularly in oncology.[3][4] While specific data for a compound designated "Dhfr-IN-1" is not extensively available in public literature, this document provides detailed application notes and protocols for characterizing a typical DHFR inhibitor in cell culture assays. The methodologies and expected outcomes are based on extensive research on well-characterized DHFR inhibitors and DHFR knockdown studies.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act by binding to the active site of the DHFR enzyme, preventing the conversion of DHF to THF.[3] This depletion of the THF pool directly impacts the synthesis of thymidylate, a necessary precursor for DNA replication.[1][3] The resulting shortage of nucleotides impairs DNA synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells, leading to an arrest in their growth and proliferation.[3][4]

Application Note 1: Cell Proliferation and Cytotoxicity Assays

Inhibiting DHFR is expected to reduce cell viability and proliferation. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Assays like the MTT, MTS, or XTT are commonly used to measure these effects.[5][6][7]

Table 1: Representative Cytotoxicity Data for a DHFR Inhibitor

This table shows example GI50 values for a hypothetical DHFR inhibitor against various human cancer cell lines, illustrating tissue-specific sensitivity.

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Carcinoma | 0.73[8] |

| NCI-H1299 | Lung Carcinoma | 1.72[8] |

| HL-60 | Promyelocytic Leukemia | 8.92[8] |

| HCT116 | Colon Cancer | 0.011 - 2.18[8] |

| MCF-7 | Breast Cancer | 0.011 - 2.18[8] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to assess the effect of a DHFR inhibitor on the proliferation of adherent cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,500 - 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the DHFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50/GI50 value using non-linear regression analysis.

Application Note 2: Cell Cycle Analysis

DHFR expression and activity are tightly regulated during the cell cycle, with levels peaking at the G1/S boundary and through the S phase to support DNA replication.[5][9][10] Consequently, inhibition of DHFR can cause cell cycle arrest, most commonly in the G1 or S phase.[5][6]

Table 2: Effect of DHFR Knockdown on Cell Cycle Distribution in EA.hy926 Cells

This data from a study involving DHFR-siRNA demonstrates a significant increase in the G1 phase population and a decrease in the S and G2/M populations, indicating G1 arrest.[5]

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control siRNA | 65.27 ± 0.49 | 24.68 ± 1.08 | 10.05 ± 0.97 |

| DHFR-siRNA1 | 80.29 ± 1.66 | 12.11 ± 1.20 | 7.60 ± 0.56 |

| DHFR-siRNA2 | 79.25 ± 2.32 | 13.04 ± 1.98 | 7.71 ± 0.36 |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Treatment: Seed cells in 6-well plates and treat with the DHFR inhibitor at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge to collect the cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S phase-specific synthesis of dihydrofolate reductase in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell cycle regulation of dihydrofolate reductase mRNA metabolism in mouse fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dhfr-IN-1 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Dhfr-IN-1, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR), in cancer cell line research. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound, also identified as compound 8b in scientific literature, is a synthetic 2-naphthamide derivative that exhibits potent inhibitory activity against both VEGFR-2 and DHFR.[1] This dual-targeting capability makes it a compound of interest in cancer research, as it can simultaneously disrupt two critical pathways for tumor growth and survival: angiogenesis and nucleotide synthesis.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding the tumor's blood supply.

DHFR Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2] Inhibition of DHFR leads to a depletion of these essential precursors, resulting in the cessation of DNA replication and cell cycle arrest, ultimately leading to cancer cell death.[2]

Data Presentation

The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.

Table 1: In Vitro Enzymatic Inhibition of this compound

| Target | IC50 (µM) |

| VEGFR-2 | 0.384[1] |

| DHFR | 7.881 |

Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| C26 | Colon Carcinoma | 2.97 - 7.12[1] |

| HepG2 | Hepatocellular Carcinoma | 2.97 - 7.12[1] |

| MCF7 | Breast Cancer | 2.97 - 7.12[1] |

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

Caption: DHFR Inhibition Pathway by this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in cancer cell lines, based on standard laboratory procedures and data from the primary literature.

Preparation of this compound Stock Solution

-

Solvent: Due to its chemical structure, this compound is likely soluble in dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-